セフチゾキシム

説明

Cefuracetime is a novel drug developed by the pharmaceutical company AstraZeneca. It is a cephalosporin antibiotic that has been used to treat a variety of bacterial infections. Cefuracetime is one of the newest additions to the cephalosporin class of antibiotics and is an important tool for treating bacterial infections.

科学的研究の応用

抗菌剤

セフチゾキシムは、セファロスポリン系抗生物質の一種です。 抗生物質は、細菌の増殖を阻害することで、細菌感染症の治療に使用されます .

ライフサイエンスにおける研究ツール

セフチゾキシムは、ライフサイエンスの様々な分野で研究ツールとして使用できます。 これには、細菌耐性メカニズム、新規薬剤の有効性、細菌と抗生物質の相互作用の研究が含まれます .

材料科学における研究ツール

材料科学では、セフチゾキシムを使用して、様々な材料と生物系間の相互作用を研究できます。 これは、生体適合性の向上した新素材の開発に役立ちます .

化学合成における研究ツール

セフチゾキシムは、化学合成における試薬として使用できます。 これは、アルコールをアルデヒドやケトンに酸化するために使用できます .

クロマトグラフィーにおける研究ツール

作用機序

Target of Action

Cefuracetime, also known as Cefuroxime, is a second-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Mode of Action

Cefuracetime inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction with its targets results in the inhibition of cell wall biosynthesis, which is crucial for bacterial growth and survival .

Biochemical Pathways

The affected biochemical pathway is the synthesis of the bacterial cell wall. By binding to PBPs, Cefuracetime prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to bacterial cell lysis and death .

Pharmacokinetics

Cefuracetime has a wide distribution to body tissues and fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile . It crosses the blood-brain barrier, which is beneficial in treating infections in the central nervous system . Cefuroxime axetil, the oral form of Cefuracetime, is hydrolyzed in the intestinal mucosa and blood to cefuroxime . The drug is primarily excreted in the urine (66% to 100% as unchanged drug) .

Result of Action

The molecular and cellular effects of Cefuracetime’s action result in the disruption of the bacterial cell wall, leading to bacterial cell lysis and death . This effect is beneficial in treating a variety of bacterial infections, including respiratory tract infections, skin infections, urinary tract infections, and others .

生化学分析

Biochemical Properties

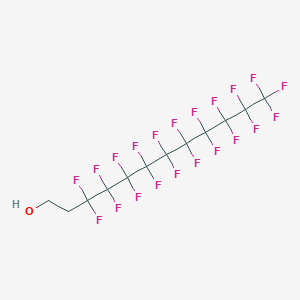

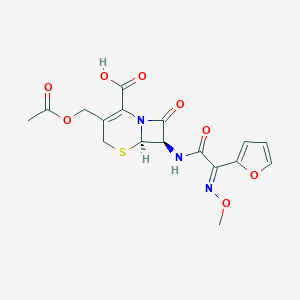

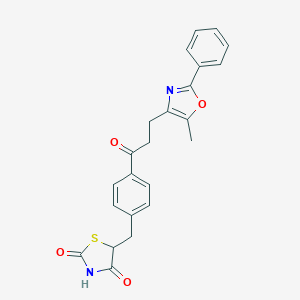

Cefuracetime interacts with various biomolecules in biochemical reactions. Its IUPAC name is 3-(acetoxymethyl)-7-(((Z)-2-(furan-2-yl)-1-hydroxy-2-(methoxyimino)ethylidene)amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cellular Effects

The specific cellular effects of Cefuracetime are not well-documented in the literature. As an impurity of Cefuroxime, it may share some of its cellular effects. Cefuroxime is known to inhibit bacterial cell wall synthesis, leading to cell death

Molecular Mechanism

The molecular mechanism of Cefuracetime is not well-documented in the literature. As an impurity of Cefuroxime, it may share some of its mechanisms. Cefuroxime acts by binding to penicillin-binding proteins located inside the bacterial cell wall. This inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis

特性

IUPAC Name |

3-(acetyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O8S/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHZVPYSEUQIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865967 | |

| Record name | 3-[(Acetyloxy)methyl]-7-[2-(furan-2-yl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39685-31-9 | |

| Record name | Cefuracetime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)